Tert-butyl 2,2-dimethylbut-3-ynoate
Description
Tert-butyl 2,2-dimethylbut-3-ynoate is a specialized ester compound characterized by a tert-butyl ester group and a substituted alkyne backbone. The tert-butyl group (C(CH₃)₃) confers steric bulk, enhancing stability against hydrolysis and oxidative degradation compared to smaller esters (e.g., methyl or ethyl esters) .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
tert-butyl 2,2-dimethylbut-3-ynoate |
InChI |
InChI=1S/C10H16O2/c1-7-10(5,6)8(11)12-9(2,3)4/h1H,2-6H3 |
InChI Key |
HFULBMYTNHDUKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,2-dimethylbut-3-ynoate typically involves the esterification of 2,2-dimethylbut-3-ynoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods: The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2,2-dimethylbut-3-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Tert-butyl 2,2-dimethylbut-3-ynoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2,2-dimethylbut-3-ynoate involves its reactivity as an ester. The ester group can undergo hydrolysis, oxidation, reduction, and substitution reactions, which are facilitated by various enzymes and chemical reagents. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 2,2-dimethylbut-3-ynoate with structurally related esters and acetylenic compounds, drawing on general principles of organic chemistry and safety data from analogous tert-butyl derivatives.
Structural and Functional Analogues
Reactivity and Functional Group Interactions
- Hydrolysis Resistance: The tert-butyl group in this compound likely resists hydrolysis better than linear esters (e.g., ethyl or methyl esters) due to steric shielding of the ester carbonyl .
- Acid Sensitivity : Like tert-butyl alcohol, tert-butyl esters may decompose under strong mineral acids (e.g., H₂SO₄) to release isobutylene gas, a flammable byproduct .
- Alkyne Reactivity: The but-3-ynoate moiety could participate in Sonogashira couplings or cycloadditions, similar to propargyl derivatives, though steric effects from the dimethyl group may modulate reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
